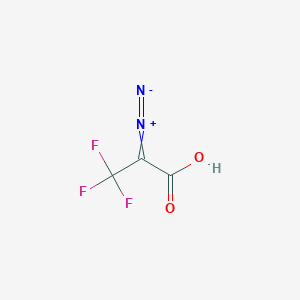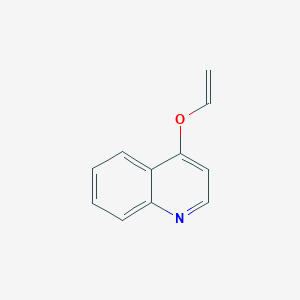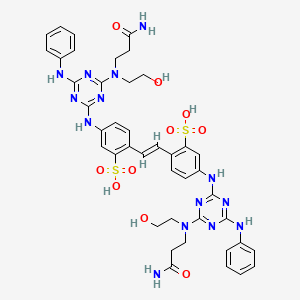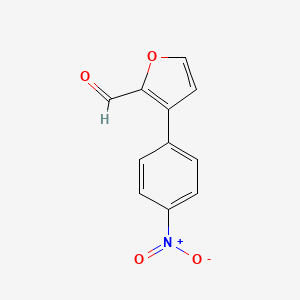
3-(4-Nitrophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-nitrophenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two aldehydes . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)furan-2-carboxylic acid.
Reduction: 3-(4-Aminophenyl)furan-2-carbaldehyde.
Substitution: 3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde (bromination product).
Scientific Research Applications
3-(4-Nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system and electron-withdrawing nitro group.
Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions and as a precursor for fluorescent dyes.
Mechanism of Action
The biological activity of 3-(4-Nitrophenyl)furan-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring and aldehyde group also contribute to its reactivity and ability to form covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Aminophenyl)furan-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde: Similar structure but with an additional bromine atom on the furan ring.
Uniqueness
3-(4-Nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of electron-withdrawing and electron-donating groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
66369-58-2 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-(4-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H |
InChI Key |
QJOIWBJNUQLUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


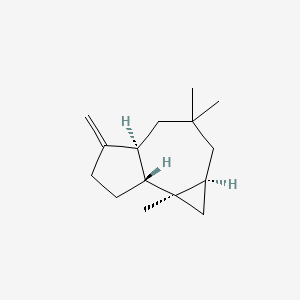
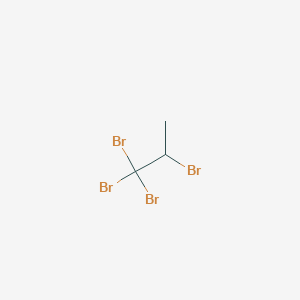
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

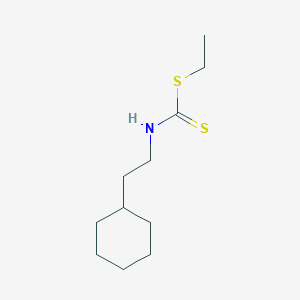

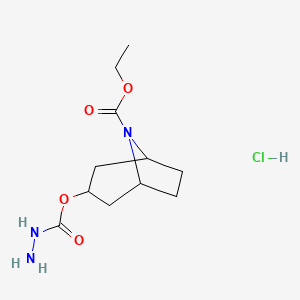
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
